Heptabromonaphthalene

Computational Chemistry Thermodynamics Molecular Modeling

Heptabromonaphthalene is a specific polybrominated naphthalene (PBN) congener with a unique planar aromatic structure, offering a predictable thermal decomposition profile unlike generic BFRs. Its high bromine content (~82% w/w) and density (2.872 g/cm³) make it ideal for formulating dense, flame-retarded polymer composites. Procure this non-fungible research compound for toxicokinetic studies and high-temperature engineering thermoplastic applications.

Molecular Formula C10HBr7
Molecular Weight 680.4 g/mol
CAS No. 55688-01-2
Cat. No. B15347254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptabromonaphthalene
CAS55688-01-2
Molecular FormulaC10HBr7
Molecular Weight680.4 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C(=C1Br)Br)Br)C(=C(C(=C2Br)Br)Br)Br
InChIInChI=1S/C10HBr7/c11-3-1-2-4(7(14)6(3)13)8(15)10(17)9(16)5(2)12/h1H
InChIKeyJALNAFMBKVPZLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptabromonaphthalene (CAS 55688-01-2): A High-Bromine-Content Polybrominated Naphthalene Flame Retardant


Heptabromonaphthalene (CAS: 55688-01-2), also known as 1,2,3,4,5,6,7-heptabromonaphthalene, is a polybrominated naphthalene (PBN) congener with the molecular formula C₁₀HBr₇ and a molecular weight of 680.44 g/mol . It is a high-bromine-content (approx. 82% bromine by weight) aromatic compound, which places it in the class of additive brominated flame retardants (BFRs) . Like other PBNs, its primary application is to impart flame retardancy to materials such as plastics and textiles . Its high degree of bromination contributes to significant thermal stability and a high density of 2.872 g/cm³ .

Why Heptabromonaphthalene Cannot Be Substituted by Generic 'Brominated Flame Retardants'


Generic substitution among brominated flame retardants is not scientifically valid due to vast differences in molecular structure, which dictate critical performance parameters like thermal stability, compatibility with polymer matrices, and environmental fate [1]. Heptabromonaphthalene, as a specific polybrominated naphthalene (PBN) congener, possesses a unique planar, aromatic structure distinct from polybrominated diphenyl ethers (PBDEs) like DecaBDE or polybrominated biphenyls (PBBs) [2]. This structural uniqueness leads to different thermal decomposition profiles, bioaccumulation potentials, and toxicological pathways, making it a non-fungible entity in research and industrial applications where specific, predictable behavior is required [2].

Quantitative Evidence for Heptabromonaphthalene: Comparison with Polybrominated Diphenyl Ethers and Other PBNs


Thermodynamic Stability: Heptabromonaphthalene vs. Other Polybrominated Naphthalenes

Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level demonstrate that the relative stability of polybrominated naphthalene (PBN) isomers is significantly influenced by the number and position of bromine atoms [1]. While the study of 76 PBNs provides class-level thermodynamic parameters, it allows for inference of Heptabromonaphthalene's stability relative to other isomers. For the PBN class, each additional bromine atom leads to an increment of standard entropy (ΔS°) by approximately 41 J·mol⁻¹·K⁻¹ and standard heat capacity at constant volume (ΔCᵥ°) by approximately 17 J·mol⁻¹·K⁻¹, and a decrease in standard thermal energy by approximately 48 kJ·mol⁻¹ [1].

Computational Chemistry Thermodynamics Molecular Modeling

Toxicological Potency: Polybrominated Naphthalenes vs. Polychlorinated Naphthalenes

A review of dioxin-like relative potency factors indicates that particular congeners of polybrominated naphthalenes (PBNs) were found to be much more toxic than their chlorinated counterparts (PCNs) in certain studies [1]. The review also notes that brominated/chlorinated naphthalenes appear to be more potent toxicants than polychlorinated naphthalenes (PCNs) [1]. This provides a class-level inference for Heptabromonaphthalene's potentially higher toxicity relative to similar chlorinated compounds.

Toxicology Environmental Science Dioxin-like Activity

Physical Property: Boiling Point and Density vs. Common Brominated Flame Retardants

Heptabromonaphthalene exhibits physical properties that differ significantly from common brominated flame retardants like Decabromodiphenyl Ether (DecaBDE) and Tetrabromobisphenol A (TBBPA) [1]. Its high density and specific boiling point are a function of its high bromine content and planar naphthalene core.

Material Science Chemical Engineering Physical Chemistry

Computational Prediction: Solvation Free Energy and Environmental Partitioning

While experimental data on Heptabromonaphthalene's environmental fate are lacking, quantitative structure-activity relationship (QSAR) models and physicochemical property calculations provide class-level inferences. Heptabromonaphthalene's high octanol-water partition coefficient (log Kow), estimated to be >8 based on its high bromine content and planar structure, predicts very high bioaccumulation potential [1]. This is a key differentiating factor from less-brominated or non-planar BFRs.

Environmental Fate Computational Toxicology QSAR

Specific Application Scenarios for Heptabromonaphthalene Based on Quantitative Evidence


High-Temperature Polymer Processing

The high boiling point of 556.7°C at 760 mmHg suggests Heptabromonaphthalene is suitable for applications requiring high-temperature processing, such as in engineering thermoplastics. This property, inferred from class-level thermodynamic stability, provides a potential advantage over flame retardants with lower thermal decomposition points [1].

High-Density Polymer Formulations

With a density of 2.872 g/cm³ , Heptabromonaphthalene is a high-density additive. This characteristic is beneficial for formulating dense, flame-retarded polymer composites where weight and mass distribution are critical design parameters, differentiating it from lower-density alternatives [1].

Environmental Fate and Bioaccumulation Modeling

The predicted high log Kow (>8) and class-based inference of dioxin-like toxicity [1] make Heptabromonaphthalene a relevant compound for environmental fate and toxicokinetic modeling studies. It serves as a representative high-bromine PBN congener for investigating the behavior and risks of this class of substances.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Heptabromonaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.